propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

Thromboxane A2 synthetase inhibition Bronchodilation Thienopyridazinone

Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule belonging to the thienylpyridazinone class, characterized by a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-one core, an N-acetyl amino linker, and a propan-2-yl (isopropyl) benzoate ester terminus. This compound is catalogued in commercial screening libraries (e.g., ChemDiv, Mcule) and is offered by multiple research chemical suppliers.

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
Cat. No. B11001889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
Molecular FormulaC20H19N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C20H19N3O4S/c1-13(2)27-20(26)14-5-7-15(8-6-14)21-18(24)12-23-19(25)10-9-16(22-23)17-4-3-11-28-17/h3-11,13H,12H2,1-2H3,(H,21,24)
InChIKeyQYLPSVRJXZGAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate: Structural Identity and Procurement Baseline


Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule belonging to the thienylpyridazinone class, characterized by a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-one core, an N-acetyl amino linker, and a propan-2-yl (isopropyl) benzoate ester terminus. This compound is catalogued in commercial screening libraries (e.g., ChemDiv, Mcule) and is offered by multiple research chemical suppliers . The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of phosphodiesterase 4 (PDE4) [1], cyclooxygenase-2 (COX-2) [2], tyrosine kinases including c-Met [3], and poly(ADP-ribose)polymerase (PARP) [4]. The thiophene substituent at the C3 position of the pyridazinone ring distinguishes this compound from phenyl-substituted analogs and may confer altered electronic properties, binding mode preferences, and physicochemical profiles relevant to scientific selection [2].

Why Interchanging Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate with Analogous Pyridazinones Introduces Uncontrolled Scientific Risk


Pyridazinone derivatives bearing the 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core are not freely interchangeable with their phenyl-, furyl-, or other heteroaryl-substituted congeners. The thiophene ring at C3 functions as a distinctive heteroaromatic bioisostere of the phenyl group, preserving biological activity in thromboxane A2 synthetase inhibition and bronchodilation assays while simultaneously altering electron distribution, lipophilicity, and metabolic susceptibility [1]. Critically, thiophene-substituted pyridazinones have been shown crystallographically to adopt a second, distinct binding mode at the catalytic domain of PDE4D2 that differs from the canonical binding orientation observed with other inhibitor chemotypes [2]. Furthermore, the isopropyl ester terminus of the target compound introduces differential hydrolytic lability and altered LogP compared to the methyl or ethyl ester analogs—directly impacting solubility, permeability, and potential prodrug characteristics [3]. Substituting any close analog without accounting for these multidimensional differences—target engagement geometry, esterase susceptibility, and heteroaryl electronic effects—risks producing non-comparable experimental results. The following Section 3 assembles the best available quantitative evidence substantiating these differentiation dimensions.

Quantitative Evidence Guide: Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate vs. Closest Analogs


Thiophene-for-Phenyl Heteroaryl Substitution Preserves Thromboxane A2 Synthetase Inhibitory and Bronchodilatory Activity While Altering Core Electronics

In a systematic pharmacological evaluation of thienopyridazinone derivatives as antiasthmatic agents, the thiophene ring was demonstrated to be a viable replacement for the benzene ring of phthalazinone-based dual thromboxane A2 (TXA2) synthetase inhibitors and bronchodilators without a statistically significant loss of biological activity in isolated guinea pig tracheal preparations [1]. This finding constitutes direct evidence that the thiophene-for-phenyl substitution—a core structural feature distinguishing the target compound from its phenyl analog (propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate, CAS 923100-64-5)—does not ablate target engagement in this mechanistic context, yet predictably alters the compound's electronic surface potential, dipole moment, and sulfur-mediated intermolecular interactions (e.g., S–π and S–H bonding) that may affect selectivity profiles across different target classes.

Thromboxane A2 synthetase inhibition Bronchodilation Thienopyridazinone Heteroaryl bioisostere

Crystallographically Confirmed Alternative Binding Mode of Thiophene-Containing Pyridazinones at PDE4D2 Catalytic Domain

X-ray crystallographic studies of thiophene-based PDE4 inhibitors co-crystallized with the catalytic domain of PDE4D2 revealed a second, structurally distinct binding mode that differs from the canonical orientation adopted by non-thiophene PDE4 inhibitor chemotypes [1]. The thiophene ring participates in specific hydrophobic and π-stacking interactions within the enzyme active site that are not accessible to phenyl or other carbocyclic substituents. Although the exact PDE4 IC50 of propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has not been published in the peer-reviewed literature, the crystallographic evidence establishes a class-level basis for anticipating that the thiophene substituent at C3 of the pyridazinone ring can confer a binding geometry distinct from that of its phenyl analog (CAS 923100-64-5) . This difference in binding pose may translate into divergent inhibitor selectivity profiles across PDE4 isoforms (PDE4A–D) and distinct kinetics of inhibition.

PDE4 inhibition X-ray crystallography Thiophene binding mode PDE4D2

Isopropyl Ester vs. Methyl Ester Functionality: Differential Hydrolytic Lability, Lipophilicity, and Permeability

The target compound features a propan-2-yl (isopropyl) benzoate ester terminus, whereas the closest commercially catalogued analog from ChemDiv bears a methyl ester (methyl 4-{2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamido}benzoate, molecular weight 369.4) . The isopropyl ester is sterically more hindered than the methyl ester, which predictably confers: (i) slower rates of enzymatic and chemical hydrolysis due to reduced accessibility of the ester carbonyl to nucleophilic attack by esterases and water; (ii) increased lipophilicity (estimated ΔLogP ≈ +0.5 to +0.7 units for isopropyl vs. methyl ester based on the Hansch π constant for the additional methylene group) [1]; and (iii) potentially enhanced membrane permeability in cell-based assays. In contrast, the methyl ester analog may undergo more rapid hydrolysis, releasing the corresponding carboxylic acid metabolite more quickly—a factor that can substantially alter apparent potency, intracellular accumulation, and duration of effect in cellular and in vivo models.

Ester prodrug Hydrolytic stability Isopropyl ester Methyl ester LogP

Thienopyridazinone Scaffold Demonstrates Favorable In Vivo Pharmacokinetic Profile in Rodent Models: Low Clearance, Long Half-Life, and High Brain Penetration

A structurally related thienopyridazinone-based melanin-concentrating hormone receptor 1 (MCH1R) antagonist was profiled in rats and demonstrated low intravenous clearance, a long plasma half-life, and high brain penetration [1]. In diet-induced obese (DIO) rats, this thienopyridazinone compound produced a dose-dependent reduction in food intake and body weight at oral doses between 1 and 10 mg/kg, establishing that the thienopyridazinone core—incorporating the same 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-one motif present in the target compound—is compatible with favorable oral pharmacokinetics and central nervous system (CNS) exposure in vivo [1]. While the MCH1R antagonist bears a different substitution pattern at the N2 position of the pyridazinone ring compared to the target compound's N-acetyl amino benzoate isopropyl ester side chain, the shared core scaffold provides class-level evidence that the thienopyridazinone chemotype can achieve drug-like pharmacokinetic properties, in contrast to certain phenyl-substituted pyridazinones that have shown higher clearance or limited brain penetration.

Pharmacokinetics Brain penetration Thienopyridazinone MCH1R antagonist In vivo

Application Scenarios for Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate Based on Differentiated Evidence


PDE4 Inhibitor Screening and Isoform Selectivity Profiling Where Thiophene-Mediated Binding Mode Differentiation Is Desired

The crystallographically confirmed alternative binding mode of thiophene-containing pyridazinones at the PDE4D2 catalytic domain [2] makes propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate a scientifically justified choice for PDE4 screening cascades where the research objective is to identify inhibitors with binding poses distinct from those of classical rolipram-like or catechol diether chemotypes. Investigators seeking to explore structure–kinetic relationships or isoform selectivity (PDE4A vs. PDE4B vs. PDE4C vs. PDE4D) may find that the thiophene substituent confers selectivity patterns not achievable with phenyl-substituted analogs.

Ester Prodrug Strategy Optimization: Comparing Isopropyl Ester vs. Methyl Ester Intracellular Delivery and Hydrolytic Activation Kinetics

The differential hydrolytic lability and lipophilicity between the isopropyl ester (target compound) and the methyl ester analog (ChemDiv catalog) [3] make this compound a valuable tool for ester prodrug optimization studies. Researchers can systematically compare intracellular accumulation, esterase-mediated activation rates, and resultant carboxylic acid metabolite exposure between the two ester variants. This head-to-head comparison can inform the design of ester-based prodrugs where controlled release kinetics of the active acid species are critical for achieving the desired pharmacological duration and therapeutic window.

Thromboxane A2 Pathway and Inflammatory Disease Models Requiring Thiophene-Substituted Pyridazinone Chemical Tools

The demonstrated retention of TXA2 synthetase inhibitory and bronchodilatory activities upon thiophene-for-benzene substitution in the pyridazinone series [1] supports the use of thiophene-substituted pyridazinones—including propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate—as chemical probes in thromboxane pathway research. For studies of asthma, pulmonary inflammation, or platelet aggregation where TXA2 synthetase inhibition is mechanistically relevant, the thiophene moiety offers a structurally distinct alternative to phenyl-based pyridazinone inhibitors.

In Vivo Pharmacokinetic and CNS Penetration Studies Leveraging the Favorable ADME Profile of the Thienopyridazinone Core

The favorable in vivo pharmacokinetic profile reported for a closely related thienopyridazinone—including low intravenous clearance, long plasma half-life, and high brain penetration in rats [4]—provides a class-level rationale for evaluating propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate in rodent PK and CNS exposure studies. For programs targeting CNS indications or requiring sustained systemic exposure, the thienopyridazinone scaffold may offer advantages over pyridazinone subclasses with demonstrated high clearance or poor brain penetration.

Quote Request

Request a Quote for propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.